molecular formula C13H18INO6 B14184505 1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene CAS No. 835629-17-9

1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene

Cat. No.: B14184505
CAS No.: 835629-17-9
M. Wt: 411.19 g/mol
InChI Key: BDZWWESTKJIIDD-UHFFFAOYSA-N
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Description

1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene is an organic compound with a complex structure that includes an iodine atom, a nitro group, and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene typically involves multiple steps. One common method starts with the preparation of triethylene glycol monomethyl ether, which is then reacted with iodine in the presence of triphenylphosphine and imidazole in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxy groups can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: 1-Amino-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene.

    Oxidation: Oxidized derivatives of the ethoxy groups.

Scientific Research Applications

1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying the effects of nitro and iodine groups on biological systems.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane: Similar structure but lacks the nitro group.

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure with a bromine atom instead of iodine.

    1-Iodo-3,6,9-trioxadecane: Similar structure with different ethoxy group arrangements.

Properties

CAS No.

835629-17-9

Molecular Formula

C13H18INO6

Molecular Weight

411.19 g/mol

IUPAC Name

1-iodo-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-nitrobenzene

InChI

InChI=1S/C13H18INO6/c1-18-4-5-19-6-7-20-8-9-21-11-2-3-12(14)13(10-11)15(16)17/h2-3,10H,4-9H2,1H3

InChI Key

BDZWWESTKJIIDD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC(=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

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